![molecular formula C15H12Cl2N2O3 B2598760 2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide CAS No. 329267-65-4](/img/structure/B2598760.png)
2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide
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Description
“2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide” is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .
Synthesis Analysis
A new method of a nintedanib intermediate relates to a preparation method of a specific compound 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide . The method sequentially comprises the following steps: taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent to obtain a target product .Molecular Structure Analysis
The molecular formula of “2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide” is C8H7ClN2O3 . Its average mass is 214.606 Da and its monoisotopic mass is 214.014526 Da .Mechanism of Action
Future Directions
The substance has shown good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . This indicates a potential future clinical use of these combinations, and further studies are needed to analyze this viability .
properties
IUPAC Name |
2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-9-15(20)18(12-4-2-1-3-5-12)10-11-6-7-13(17)14(8-11)19(21)22/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNORDZXGOFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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